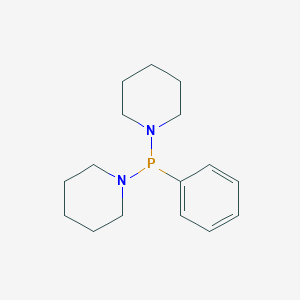
Phenyldipiperidinophosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyldipiperidinophosphine (PhDP) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It belongs to the class of phosphine derivatives and is known for its ability to act as a reducing agent, ligand, and catalyst in various chemical reactions. In
作用機序
Phenyldipiperidinophosphine acts as a reducing agent by donating a pair of electrons to the substrate, which results in the formation of a new bond. As a ligand, it forms a complex with the metal catalyst, which facilitates the reaction by increasing the reactivity of the substrate. Additionally, Phenyldipiperidinophosphine can act as a catalyst by participating in the reaction mechanism and lowering the activation energy required for the reaction.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of Phenyldipiperidinophosphine. However, studies have shown that it is relatively non-toxic and does not exhibit significant cytotoxicity. Additionally, it has been shown to exhibit antioxidant activity, which suggests its potential use in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using Phenyldipiperidinophosphine in lab experiments is its versatility. It can be used as a reducing agent, ligand, and catalyst in various reactions. Additionally, it is relatively easy to synthesize and purify, which makes it a cost-effective option for research. However, one of the limitations of using Phenyldipiperidinophosphine is its air sensitivity, which requires the use of specialized equipment and techniques to handle it safely.
将来の方向性
There are several future directions for the research on Phenyldipiperidinophosphine. One of the potential applications is its use in the synthesis of pharmaceuticals and agrochemicals. Additionally, it can be used in the preparation of metal nanoparticles for various applications such as catalysis, sensing, and drug delivery. Moreover, the development of new synthetic methods for Phenyldipiperidinophosphine and its derivatives can lead to the discovery of new chemical reactions and materials.
合成法
Phenyldipiperidinophosphine can be synthesized through the reaction of dipiperidinophosphine with phenylmagnesium bromide, followed by the addition of hydrochloric acid. The resulting product is purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
科学的研究の応用
Phenyldipiperidinophosphine has been extensively studied for its potential applications in organic synthesis, catalysis, and material science. It has been used as a ligand in various metal-catalyzed reactions, such as Suzuki-Miyaura coupling, Heck reaction, and Stille coupling. Additionally, Phenyldipiperidinophosphine has been used as a reducing agent in the synthesis of various organic compounds, such as ketones, aldehydes, and esters. Moreover, it has been used in the preparation of metal nanoparticles and as a stabilizer for colloidal systems.
特性
CAS番号 |
14287-62-8 |
|---|---|
製品名 |
Phenyldipiperidinophosphine |
分子式 |
C16H25N2P |
分子量 |
276.36 g/mol |
IUPAC名 |
phenyl-di(piperidin-1-yl)phosphane |
InChI |
InChI=1S/C16H25N2P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11H,2-3,6-9,12-15H2 |
InChIキー |
SSLHMYMLXFNXHJ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)P(C2=CC=CC=C2)N3CCCCC3 |
正規SMILES |
C1CCN(CC1)P(C2=CC=CC=C2)N3CCCCC3 |
その他のCAS番号 |
14287-62-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




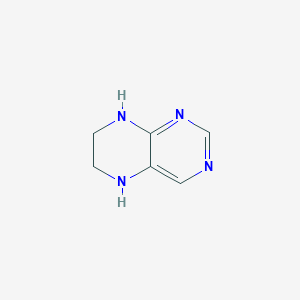
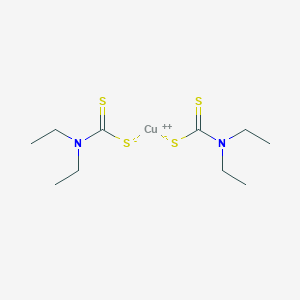
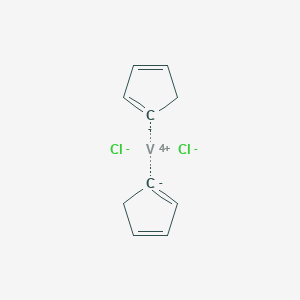
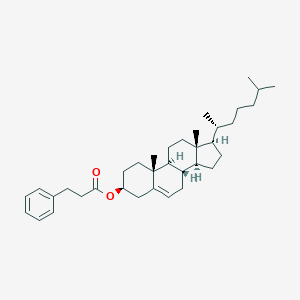
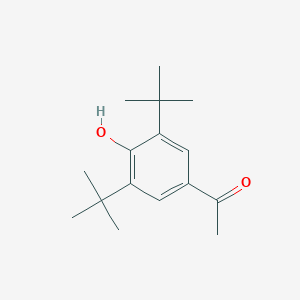
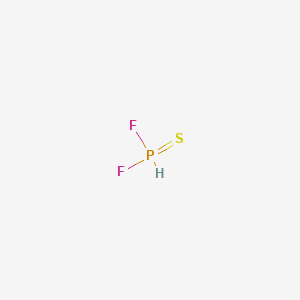
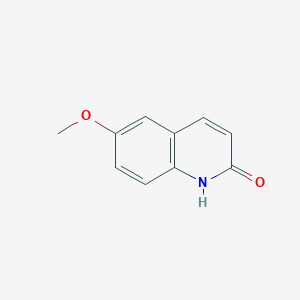
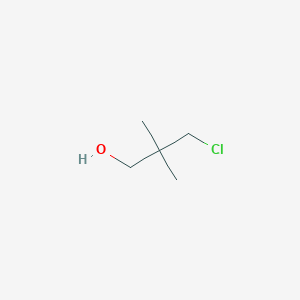
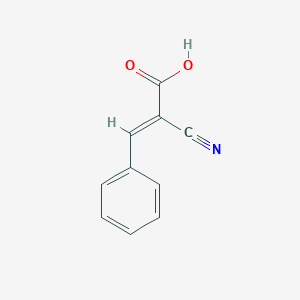
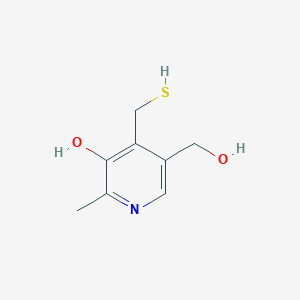
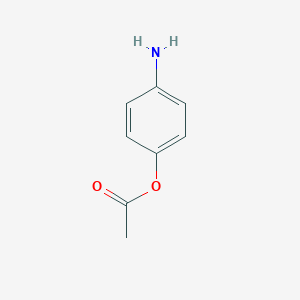

![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-)](/img/structure/B84009.png)